molecular formula C28H22Cl3NO4 B7796012 (E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid CAS No. 292047-56-4

(E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid

Numéro de catalogue B7796012
Numéro CAS: 292047-56-4
Poids moléculaire: 542.8 g/mol
Clé InChI: BYTNEISLBIENSA-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GW 4064 is a stilbenoid.

Applications De Recherche Scientifique

  • Kavalactones and Benzoic Acid Derivatives from Leaves of Piper fuligineum Kunth (Piperaceae) : This study isolated various kavalactones and benzoic acid derivatives from Piper fuligineum and described their structures. Such compounds are typically investigated for their potential therapeutic properties (Mazzeu et al., 2017).

  • Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia : This research identified new benzoic acid derivatives from Melicope semecarpifolia. Some of these compounds exhibited significant anti-inflammatory activity, suggesting potential pharmaceutical applications (Chen et al., 2008).

  • Novel quinazolinone derivatives synthesis and antimicrobial activity

    : This paper discusses the synthesis of various quinazolinone derivatives, including those related to benzoic acid, and evaluates their antimicrobial properties. Such research indicates the potential of these compounds in developing new antimicrobials (Habib et al., 2013).

  • Synthetic plant growth regulators. The synthesis of C-o-Carboxyphenyl derivatives of some five-membered heterocycles : This study explores the synthesis of various benzoic acid derivatives for potential use as plant growth regulators, highlighting another possible application of these compounds (Harris & Huppatz, 1978).

  • 2-Methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4- dihydroquinazolin-3-yl)benzene-1-sulfonamide : This paper focuses on the synthesis of a compound with structural similarities to the requested chemical, providing insights into its potential chemical properties and applications (Hayun et al., 2012).

Mécanisme D'action

Target of Action

GW 4064, also known as (E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid, is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist . FXR is a member of the nuclear receptor superfamily that is expressed mainly in the liver, intestine, kidney, and adrenal glands .

Mode of Action

GW 4064 interacts with FXR, activating it in a dose-dependent manner . This activation leads to changes in the transcription of genes regulated by FXR, which are involved in various metabolic processes .

Biochemical Pathways

The activation of FXR by GW 4064 affects several biochemical pathways. It has been shown to improve hyperglycemia and hyperlipidemia in diabetic db/db mice . It also suppresses autophagy in nutrient-deprived mouse hepatocytes .

Pharmacokinetics

It is soluble in dmso, which may influence its bioavailability .

Result of Action

The activation of FXR by GW 4064 leads to several molecular and cellular effects. It improves hyperglycemia and hyperlipidemia in diabetic db/db mice . It also suppresses autophagy in nutrient-deprived mouse hepatocytes . Furthermore, GW 4064 protects against lipopolysaccharide (LPS)-induced liver inflammation and apoptosis in mice . It also reduces Leptin signaling pathway activation in breast cancer cells and inhibits tumor growth in mouse xenografts .

Action Environment

It’s worth noting that the effects of gw 4064 can vary depending on the biological context, such as the presence of other signaling molecules and the physiological state of the cells .

Propriétés

IUPAC Name

3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTNEISLBIENSA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017083
Record name 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

278779-30-9, 1089660-72-9
Record name GW 4064
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW4064
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GW-4064
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid
Reactant of Route 3
(E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid
Reactant of Route 4
(E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid
Reactant of Route 5
(E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid
Reactant of Route 6
(E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid

Q & A

Q1: What is the primary target of GW4064?

A1: GW4064 is widely recognized as a potent and selective agonist of the farnesoid X receptor (FXR). [, , , , ]

Q2: How does GW4064 interact with FXR?

A2: GW4064 binds to the ligand-binding domain of FXR, inducing a conformational change that promotes the recruitment of coactivator proteins and enhances FXR's transcriptional activity. [, , ]

Q3: What are the downstream effects of FXR activation by GW4064?

A3: FXR activation by GW4064 regulates the expression of genes involved in diverse metabolic processes, including:

  • Bile acid homeostasis: GW4064 represses bile acid synthesis by downregulating the expression of key enzymes like cholesterol 7a-hydroxylase (CYP7A1). [, , , , ] It also modulates the expression of transporters involved in bile acid uptake, conjugation, and excretion, thereby promoting bile acid clearance from the liver and intestine. [, ]
  • Lipid metabolism: GW4064 improves lipid profiles by reducing triglyceride synthesis, increasing triglyceride clearance, and favorably altering lipoprotein metabolism. [, ]
  • Glucose metabolism: GW4064 shows potential in improving insulin sensitivity and promoting glycogen storage. [, , ]
  • Inflammatory responses: GW4064 exhibits anti-inflammatory effects in various models of liver injury and disease. [, , ]
  • Cell growth and apoptosis: GW4064 has demonstrated anti-proliferative and pro-apoptotic effects in certain cancer cell lines. [, , , , ]

Q4: Does GW4064 have any off-target effects?

A4: Research indicates that GW4064 can interact with other targets besides FXR, including:

  • Histamine receptors: GW4064 has been shown to activate H1 and H4 histamine receptors while inhibiting H2 histamine receptor signaling. []
  • Estrogen-related receptor α (ERRα): GW4064 acts as an agonist for ERRα, potentially contributing to its effects on energy metabolism. [, ]

Q5: How does the chronic administration of GW4064 affect energy expenditure?

A5: Chronic GW4064 treatment has been shown to reduce bile acid pool size, leading to decreased energy expenditure, weight gain, and insulin resistance in a mouse model of diet-induced obesity. []

Q6: What is the role of the FXR/βKlotho/FGFs pathway in GW4064's effects?

A6: GW4064 activates the FXR/βKlotho/FGFs pathway, which is crucial for maintaining intestinal barrier function and suppressing colorectal tumorigenesis. [] It increases the expression of FXR, αKlotho, βKlotho, FGF19, FGF21, and FGF23, protecting against LPS-induced intestinal barrier dysfunction. []

Q7: How does GW4064 affect osteoclast activity in osteoarthritis?

A7: In a mouse model of osteoarthritis, GW4064 attenuated subchondral bone deterioration and reduced osteoclast fusion and activity, suggesting a potential therapeutic role in osteoarthritis. []

Q8: What is the molecular formula and weight of GW4064?

A8: The molecular formula of GW4064 is C26H20Cl3NO4, and its molecular weight is 516.8 g/mol.

Q9: What is known about the stability of GW4064?

A9: GW4064 in its crystalline form exhibits limited solubility, potentially affecting its oral bioavailability. []

Q10: Are there strategies to improve the solubility and bioavailability of GW4064?

A10: Research has explored different formulations to enhance GW4064's bioavailability:

  • Self-emulsifying drug delivery systems (SEDDS): SEDDS formulations have demonstrated significant improvement in the oral bioavailability of GW4064. []
  • Salt forms: The development of salt forms of GW4064 has been explored to enhance its solubility and bioavailability. []

Q11: What is the impact of formulation on the preclinical efficacy assessment of GW4064?

A11: Formulations like SEDDS significantly enhance GW4064's oral bioavailability, enabling more accurate assessment of its efficacy at desired exposure levels in preclinical studies using hamsters and cynomolgus monkeys. []

Q12: What are some of the in vitro models used to study GW4064?

A12: Researchers have used various cell lines to investigate the effects of GW4064, including:

  • Liver cancer cell lines (e.g., HepG2, Huh7, HLE): To evaluate the impact of GW4064 on cell proliferation, apoptosis, and gene expression related to bile acid and lipid metabolism. [, , , , , ]
  • Cholangiocarcinoma cell lines (e.g., QBC939): To assess the anti-proliferative and apoptotic effects of GW4064 in cholangiocarcinoma cells. []
  • Colorectal adenocarcinoma cells (e.g., LS180): To study the regulation of sulfotransferase enzymes by GW4064. [, ]
  • Macrophage cell lines (e.g., RAW 264.7): To investigate the anti-inflammatory effects of GW4064 on macrophage activation. []
  • Preadipocyte cell lines (e.g., 3T3-L1): To study the effects of GW4064 on adipocyte differentiation and adipokine expression. [, ]

Q13: What are some of the animal models used to study GW4064?

A13: GW4064 has been investigated in a range of animal models, including:

  • Rodent models of cholestasis (e.g., bile duct ligation, alpha-naphthylisothiocyanate): To assess its hepatoprotective effects and its impact on bile acid homeostasis. [, , ]
  • Mouse models of nonalcoholic fatty liver disease (NAFLD): To evaluate its effects on hepatic lipid accumulation, triglyceride content, and insulin resistance. [, ]
  • Mouse models of lipopolysaccharide (LPS)-induced intestinal barrier dysfunction: To investigate its protective role in maintaining intestinal barrier integrity. []
  • Mouse models of colorectal cancer: To explore its potential in preventing or treating colorectal tumorigenesis. []
  • Mouse models of osteoarthritis: To assess its impact on subchondral bone deterioration and osteoclast activity. []

Q14: Have any clinical trials been conducted with GW4064?

A14: No clinical trials have been registered for GW4064 to date.

Q15: How does GW4064 influence the expression of cytochrome P450 (CYP) enzymes?

A15: GW4064 has been found to regulate the expression of specific CYP enzymes, including:

  • CYP3A4: GW4064 downregulates CYP3A4 expression in human hepatocytes, potentially through the induction of small heterodimer partner (SHP), a transcriptional repressor of CYP3A4. [, ] This interaction could have implications for drug-drug interactions with co-administered CYP3A4 substrates.
  • CYP2D6: GW4064 also represses CYP2D6 expression through the upregulation of SHP, suggesting a potential for drug interactions with CYP2D6 substrates. []

Q16: Are there any known interactions between GW4064 and drug transporters?

A16: The research provided doesn't offer specific details regarding interactions between GW4064 and drug transporters.

Q17: Which analytical methods are used to characterize and quantify GW4064?

A17: The scientific literature mentions various analytical techniques used in GW4064 research:

    Q18: What is known about the toxicity and safety profile of GW4064?

    A18: The long-term safety and toxicity profile of GW4064 requires further investigation. Notably, chronic administration in a mouse model of diet-induced obesity led to adverse metabolic effects, including weight gain and insulin resistance, linked to a reduction in the bile acid pool size. []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.